molecular formula C23H38O2 B1601800 Benzyl palmitate CAS No. 41755-60-6

Benzyl palmitate

Cat. No.: B1601800
CAS No.: 41755-60-6
M. Wt: 346.5 g/mol
InChI Key: CKEVMZSLVHLLBF-UHFFFAOYSA-N
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Description

Benzyl palmitate is an ester formed from benzyl alcohol and palmitic acid. It is a white to off-white crystalline solid that is often used in cosmetic formulations due to its emollient properties. This compound is known for its ability to provide a smooth and silky texture to products, making it a popular ingredient in lotions, creams, and other personal care items.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl palmitate can be synthesized through the esterification reaction between benzyl alcohol and palmitic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

C7H7OH+C15H31COOHC7H7OCOC15H31+H2O\text{C}_7\text{H}_7\text{OH} + \text{C}_{15}\text{H}_{31}\text{COOH} \rightarrow \text{C}_{7}\text{H}_{7}\text{OCOC}_{15}\text{H}_{31} + \text{H}_2\text{O} C7​H7​OH+C15​H31​COOH→C7​H7​OCOC15​H31​+H2​O

Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This may involve the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Benzyl palmitate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzyl alcohol and palmitic acid.

    Oxidation: this compound can be oxidized to form benzaldehyde and palmitic acid.

    Reduction: Reduction reactions can convert this compound into benzyl alcohol and palmitic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and palmitic acid.

    Oxidation: Benzaldehyde and palmitic acid.

    Reduction: Benzyl alcohol and palmitic acid.

Scientific Research Applications

Benzyl palmitate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its role in lipid metabolism and as a potential bioactive compound.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of benzyl palmitate primarily involves its interaction with the lipid bilayers of cell membranes. It can integrate into the lipid bilayer, enhancing the barrier function and providing a moisturizing effect. Additionally, this compound can act as a carrier for other active ingredients, facilitating their delivery into the skin.

Comparison with Similar Compounds

    Cetyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.

    Isopropyl palmitate: Used in personal care products for its ability to enhance skin absorption.

    Ethylhexyl palmitate: Known for its lightweight texture and use in sunscreens and moisturizers.

Uniqueness of Benzyl Palmitate: this compound is unique due to its specific combination of benzyl alcohol and palmitic acid, which provides a distinct texture and emollient properties. Its ability to integrate into lipid bilayers and act as a carrier for other active ingredients makes it particularly valuable in cosmetic formulations.

Properties

IUPAC Name

benzyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEVMZSLVHLLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194580
Record name Benzyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41755-60-6
Record name Benzyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5DZS5IE7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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